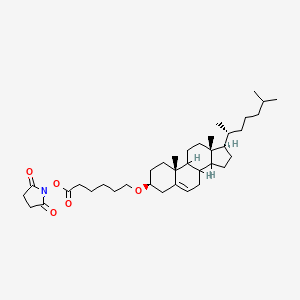

Cholesteryl ether ester

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

103003-22-1 |

|---|---|

Molekularformel |

C37H59NO5 |

Molekulargewicht |

597.9 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexanoate |

InChI |

InChI=1S/C37H59NO5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-36(27,4)32(29)20-22-37(30,31)5)42-23-8-6-7-12-35(41)43-38-33(39)17-18-34(38)40/h13,25-26,28-32H,6-12,14-24H2,1-5H3/t26-,28+,29?,30-,31?,32?,36+,37-/m1/s1 |

InChI-Schlüssel |

SRUSSDSOIDVONS-GBIUIJDGSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCC(=O)ON5C(=O)CCC5=O)C)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCC(=O)ON5C(=O)CCC5=O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCC(=O)ON5C(=O)CCC5=O)C)C |

Synonyme |

cholesteryl 5-carboxypentyl ether N-hydroxysuccinimide ester cholesteryl ether este |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for Cholesteryl Esters and Cholesteryl Ethers

Chemical Synthesis Approaches for Cholesteryl Esters

Cholesteryl esters are commonly synthesized through the esterification of the hydroxyl group of cholesterol with various carboxylic acids or their derivatives.

A novel and efficient method for synthesizing cholesteryl esters involves the cross-coupling of cholesterol with aroyl chlorides. scirp.orgnih.govnih.gov This approach offers an alternative to traditional enzymatic catalysis. nih.gov The reaction is typically carried out using a palladium catalyst, such as the PdCl₂(dᵗbpf) complex, in a solvent like 1,4-dioxane. scirp.orgnih.govnih.gov The process often utilizes microwave irradiation to facilitate the reaction, leading to good to high yields of the desired cholesteryl ester products within a relatively short reaction time. scirp.orgnih.govnih.gov

The general scheme involves mixing cholesterol, a base like sodium tert-butoxide, the aroyl chloride, and the palladium catalyst in the solvent, followed by heating. scirp.orgnih.gov This method is versatile, allowing for the synthesis of a wide array of cholesteryl esters by varying the aroyl chloride used. nih.gov For instance, different substituted benzoyl chlorides can be employed to generate a library of cholesteryl esters with diverse functional groups. nih.gov The molar ratio of cholesterol to aroyl chloride can be adjusted to optimize the yield for specific products. nih.gov

Table 1: Synthesis of Cholesteryl Esters via Cross-Coupling

| Aroyl Chloride | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Trifluoromethoxy benzoyl chloride | PdCl₂(dᵗbpf) | 1,4-Dioxane | 100°C, 2 hours (Microwave) | Good | nih.gov |

| 2,4,6-Trichlorobenzoyl chloride | PdCl₂(dᵗbpf) | 1,4-Dioxane | 100°C, 2 hours (Microwave) | Good | nih.gov |

Modified cholesteryl esters are synthesized to introduce specific functionalities or properties, such as improved solubility or targeting capabilities. One common strategy is the conjugation of polyethylene (B3416737) glycol (PEG) to cholesterol. acs.org However, ester linkages in such conjugates can be prone to hydrolysis. acs.org

Another derivatization approach involves the modification of the cholesterol molecule itself before esterification. For example, the C-7 position of the steroid core can be functionalized after the initial ester formation at the C-3 hydroxyl group. mdpi.com This allows for the introduction of groups like carbonyls or hydroxyls. mdpi.com Furthermore, derivatization can be achieved by reacting the lipid extract with reagents like methoxyacetic acid after treatment with a carbodiimide (B86325) to esterify the free hydroxyl group of cholesterol. nih.gov For analytical purposes, cholesteryl esters can be derivatized into fatty acid methyl esters (FAME) by transesterification with sodium hydroxide (B78521) in a benzene-methanol mixture. nih.gov

A two-step derivatization strategy can be employed for creating complex conjugates, such as those involving peptides. acs.org This may involve first preparing a chloroformate derivative of a cholesterol-PEG alcohol, which is then converted to a succinimidyl ester carbonate for subsequent reaction with a peptide. acs.org

Cholesterol-based cationic lipids are important non-viral vectors for gene delivery. These lipids are often synthesized by linking a cationic headgroup to the cholesterol backbone via an ester bond. mdpi.comthno.org The ester linkage offers the advantage of being potentially cleavable under the acidic conditions found in endosomes or by cellular esterases. meddocsonline.org

One synthetic route involves the N-amidation of an amino acid ester, such as L-arginine ethyl ester, with cholesteryl chloroformate. mdpi.com This creates a cholesterol-amino acid conjugate with a cationic charge. mdpi.com Another approach is to directly attach an amino acid like arginine to cholesterol through a cleavable ester bond to form a cationic cholesterol derivative, such as mono arginine-cholesterol (MA-Chol). thno.org These cationic lipids can then be formulated with helper lipids like dioleoyl phosphatidylethanolamine (B1630911) (DOPE) to form lipid nanoparticles for therapeutic delivery. mdpi.comthno.org The structure of the headgroup and the type of linkage (ester vs. ether) have been shown to play significant roles in the transfection efficiency and toxicity of the resulting liposomes. mdpi.comnih.gov

A distinct class of cholesterol derivatives are the oxime esters, which have been explored for their potential biological activities. acs.orgbohrium.comnih.gov The semisynthesis of these compounds starts from cholesterol and involves a series of chemical reactions. acs.orgbohrium.comnih.gov Typically, the hydroxyl group at the C-3 position of cholesterol is the primary site for modification. acs.orgbohrium.comnih.gov

The synthesis can be a multi-step process. For instance, a series of oxime esters of cholesterol containing piperic acid-like fragments have been semi-synthesized through modifications at the C-3 and C-6 positions of the cholesterol molecule. researchgate.net In another example, oxime ester and ether derivatives were prepared from cholesterol via five successive chemical reactions, with modifications at the C-3 position. acs.orgbohrium.comnih.gov These complex syntheses allow for the creation of a diverse library of compounds with varying substituents, which can then be screened for desired properties. acs.orgbohrium.comnih.gov

Synthesis of Cholesterol-Based Cationic Lipids via Ester Linkages

Chemical Synthesis Approaches for Cholesteryl Ethers

Cholesteryl ethers are generally more stable to hydrolysis than their ester counterparts, which can be advantageous for certain applications. acs.org

A novel method for the synthesis of cholesteryl ethers involves the reaction of fatty alcohol mesylates with the sodium salt of cholesterol. nih.gov This reaction is typically performed in toluene (B28343) at an elevated temperature, such as 80°C, in the presence of anhydrous dimethylformamide. nih.gov

The process begins with the preparation of the sodium salt of cholesterol. The mesylates of the desired fatty alcohols are then reacted with this salt. This method has been successfully used to synthesize various cholesteryl ethers, including hexyl, tetradecyl, and oleyl cholesteryl ethers, with yields ranging from 55% to 70%. nih.gov This approach is also suitable for synthesizing radiolabeled versions, such as tritiated cholesteryl oleyl ether, which achieved a good chemical yield of 45%. nih.gov An alternative, though sometimes less superior method, is the etherification of sodium or potassium cholesterylate with alkyl halides or methanesulfonates. nih.gov Another synthetic route is the alcoholysis of cholesterol p-toluenesulfonate. nih.gov

Table 2: Synthesis of Cholesteryl Ethers

| Cholesteryl Ether | Reactants | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Cholesteryl hexyl ether | Hexyl mesylate, Sodium salt of cholesterol | Toluene, DMF, 80°C | 55-70% | nih.gov |

| Cholesteryl tetradecyl ether | Tetradecyl mesylate, Sodium salt of cholesterol | Toluene, DMF, 80°C | 55-70% | nih.gov |

| Cholesteryl oleyl ether | Oleyl mesylate, Sodium salt of cholesterol | Toluene, DMF, 80°C | 55-70% | nih.gov |

Synthesis of Cholesterol-Based Cationic Lipids via Ether Linkages

The synthesis of cholesterol-based cationic lipids featuring ether linkages is a significant area of research, primarily for their application in gene delivery. These molecules are designed with a cholesterol backbone, which provides stability, linked to a positively charged headgroup via a stable ether bond. mdpi.com The ether linkage is generally considered more stable than ester or carbamate (B1207046) linkages, potentially leading to improved gene transfer efficiency. mdpi.com

One synthetic approach involves the aminopropyl chain extension with acrylonitrile (B1666552) to create cholesterol-based cationic lipids with an ether-linked spacer. nih.gov This method has been used to synthesize novel lipids for comparison with their carbamoyl-linked counterparts to evaluate differences in transfection efficiency. nih.gov Another strategy focuses on linking cholesterol to basic amino acid residues like lysine (B10760008) and histidine through a stable ether bond to the cholesterol backbone and an amide bond to the amino acid. mdpi.com These resulting cationic lipids have demonstrated high delivery efficiency and low toxicity, marking them as promising vectors for gene delivery. mdpi.com

The introduction of an ether-type linkage and the extension of the aminopropyl head group on the cholesterol backbone have been shown to increase transfection efficiency and DNA binding affinity. This is attributed to the ether linkage favoring electrostatic binding to plasmid DNA and the cholesterol backbone providing resistance to the inhibitory effects of serum. dntb.gov.ua For instance, a novel cholesterol-based cationic lipid, Chol-THEA, which contains a tri-2-hydroxyethylamine head group and an ether linker, has been synthesized and shown to be a potent gene delivery vehicle with low toxicity. koreascience.kr

| Feature | Impact on Cationic Lipid Function | Source |

| Ether Linkage | More stable than ester or carbamate linkages, potentially improving gene transfer efficiency. Favors electrostatic binding to plasmid DNA. | mdpi.com |

| Cholesterol Backbone | Provides stability and resistance to serum effects. | dntb.gov.ua |

| Extended Aminopropyl Head Groups | Increases DNA binding affinity. |

Semisynthesis of Oxime Ether Derivatives

The semisynthesis of oxime ether derivatives of cholesterol represents another important synthetic methodology. These derivatives are created by modifying the cholesterol molecule, often at the C-3 or C-7 position, to introduce an oxime ether functional group. nih.govbohrium.comacs.org This structural modification has been explored for various applications, including the development of new pesticidal agents. bohrium.comacs.org

One reported semisynthetic route involves a five-step chemical reaction sequence starting from cholesterol to produce oxime ester and ether derivatives at the C-3 position. nih.govbohrium.comacs.org The resulting compounds have shown significant biological activity. For example, certain oxime ether derivatives displayed substantially higher aphicidal activity against Aphis citricola and Hyalopterus arundimis compared to the parent cholesterol molecule. nih.govbohrium.comacs.org The modification at the C-3 hydroxyl group of cholesterol has been identified as a crucial site for these enhanced activities. nih.govbohrium.comacs.org

Furthermore, oximinoether derivatives of cholesterol containing isoxazoline (B3343090) or isoxazole (B147169) fragments have been prepared through structural optimization of cholesterol. acs.org The Z configuration of the oxime fragments at the C-7 position was confirmed by X-ray crystallography, and these compounds also exhibited notable insecticidal and aphicidal activities. acs.org These findings underscore the potential of semisynthesis to create novel cholesterol derivatives with valuable biological properties. acs.orgresearchgate.net

| Modification Site | Resulting Derivative Type | Observed Biological Activity | Source |

| C-3 Position | Oxime Ester/Ether Derivatives | Enhanced aphicidal activity. | nih.govbohrium.comacs.org |

| C-7 Position | Oximinoether derivatives with isoxazoline/isoxazole fragments | Insecticidal and aphicidal activity. | acs.org |

Enzymatic Synthesis Pathways for Cholesteryl Esters

The enzymatic synthesis of cholesteryl esters is a critical biological process for cholesterol transport and storage. This process is primarily catalyzed by two key enzymes: Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT) and Lecithin:Cholesterol Acyltransferase (LCAT).

Role of Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT)

Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme located in the endoplasmic reticulum. wikipedia.orgresearchgate.net It plays a pivotal role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol. physiology.orgnih.gov The reaction involves the transfer of a long-chain fatty acyl group from acyl-CoA to the 3-β-hydroxyl group of cholesterol, forming a cholesteryl ester. wikipedia.orgresearchgate.netcreative-proteomics.com This conversion to a more hydrophobic form facilitates the storage of cholesterol in cytoplasmic lipid droplets, preventing the toxic accumulation of free cholesterol in cell membranes. wikipedia.orgnih.gov

In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which are encoded by different genes. physiology.orgiiarjournals.org ACAT1 is found in various tissues, while ACAT2 is primarily located in the liver and intestine. sigmaaldrich.com Both isoforms are involved in the production of cholesteryl esters, but they may have different substrate preferences and roles in lipoprotein metabolism. iiarjournals.org For instance, ACAT1 preferentially uses oleic acid, while ACAT2 can esterify a broader range of fatty acids. iiarjournals.org The activity of ACAT is regulated by the intracellular levels of cholesterol; high levels inhibit the enzyme, providing a feedback mechanism to control cholesterol esterification. creative-proteomics.com

The significance of ACAT extends to its involvement in the assembly and secretion of apoB-containing lipoproteins, such as very-low-density lipoproteins (VLDL), in the liver. wikipedia.orgnih.gov In disease states like atherosclerosis, ACAT activity contributes to the accumulation of cholesteryl esters in macrophages, leading to the formation of foam cells. wikipedia.org

Role of Lecithin:Cholesterol Acyltransferase (LCAT)

Lecithin:Cholesterol Acyltransferase (LCAT) is a key enzyme in the plasma that is responsible for the majority of cholesteryl ester formation in circulating lipoproteins, particularly high-density lipoprotein (HDL). wikipedia.orgnih.gove-enm.org Synthesized primarily in the liver, LCAT circulates in the plasma bound to HDL. e-enm.orgresearchgate.net The enzyme catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester. nih.govresearchgate.net

This enzymatic reaction is a crucial step in the reverse cholesterol transport (RCT) pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion. nih.gov By converting free cholesterol on the surface of HDL particles into more hydrophobic cholesteryl esters, LCAT promotes the sequestration of these esters into the core of the HDL particle. wikipedia.orgnih.gov This process transforms nascent, discoidal HDL into mature, spherical HDL particles and creates a concentration gradient that facilitates the continued efflux of cholesterol from cells to HDL. nih.gove-enm.org LCAT can also act on other lipoproteins, including low-density lipoprotein (LDL). wikipedia.org The enzyme can also catalyze a partial reverse reaction, the transacylation of lipoprotein cholesteryl oleate (B1233923). nih.gov

Cholesteryl Ester Synthetase Activity in Tissues

Cholesteryl ester synthetase activity, the enzymatic formation of cholesteryl esters, is observed in various tissues beyond the liver and plasma. This activity is crucial for local cholesterol storage and metabolism. For instance, the aorta exhibits cholesteryl esterifying activity, which is significantly increased in atherosclerotic tissue. ahajournals.org Studies have identified two enzyme systems in aortic tissue capable of esterifying cholesterol, one with a pH optimum around 7.5, resembling ACAT, and another with a pH optimum around 5.0. ahajournals.org The increased synthesis of cholesteryl esters within the arterial wall is thought to contribute to their accumulation in atherosclerotic plaques. ahajournals.org

Skin is another tissue with active cholesterol esterification, primarily mediated by a fatty acyl-CoA:cholesterol acyltransferase. nih.gov The activity of this enzyme is elevated in essential fatty acid deficiency, which may explain the higher concentrations of sterol esters in the skin under these conditions. nih.gov

Other tissues, such as the adrenal glands, utilize cholesteryl esters as a reservoir for steroid hormone production. nih.gov The brain, while rich in cholesterol, has a relatively low rate of cholesterol synthesis and turnover. elifesciences.org Pancreatic cholesterol esterase is another important enzyme that can catalyze both the synthesis and hydrolysis of cholesteryl esters. nih.govworthington-biochem.com The turnover of free and esterified cholesterol varies significantly among different tissues, reflecting their specific metabolic needs and functions. ahajournals.org

| Enzyme | Location | Substrate for Acyl Group | Primary Function | Source |

| ACAT1 | Various Tissues (intracellular) | Acyl-CoA | Intracellular cholesterol storage, foam cell formation. | wikipedia.orgsigmaaldrich.com |

| ACAT2 | Liver, Intestine (intracellular) | Acyl-CoA | Dietary cholesterol absorption, VLDL assembly. | wikipedia.orgsigmaaldrich.com |

| LCAT | Plasma (extracellular) | Phosphatidylcholine (Lecithin) | HDL maturation, reverse cholesterol transport. | wikipedia.orgnih.gove-enm.org |

| Aortic Cholesteryl Esterifying Enzymes | Aorta | Acyl-CoA (for one system) | Local cholesterol esterification, implicated in atherosclerosis. | ahajournals.org |

| Skin Cholesteryl Esterifying Enzyme | Skin | Acyl-CoA | Local cholesterol storage. | nih.gov |

| Pancreatic Cholesterol Esterase | Pancreas | Fatty Acids | Dietary cholesterol absorption (hydrolysis), synthesis. | nih.govworthington-biochem.com |

Iii. Metabolic Pathways and Enzymology of Cholesteryl Esters and Ethers

Intracellular Formation and Hydrolysis of Cholesteryl Esters

The balance between the formation and breakdown of cholesteryl esters is a critical aspect of cellular cholesterol regulation. This dynamic process ensures that cells can store cholesterol in a non-toxic form and mobilize it when needed for various cellular functions.

Intracellularly, the esterification of cholesterol is primarily carried out by two enzymes: Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and Acyl-CoA:cholesterol acyltransferase 2 (ACAT2). nih.goviiarjournals.orgjci.org These enzymes catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acids, a process that mainly occurs in the endoplasmic reticulum (ER). creative-proteomics.comahajournals.org The resulting cholesteryl esters, being more hydrophobic than free cholesterol, are stored in cytosolic lipid droplets. creative-proteomics.comahajournals.org

ACAT1 is found in a wide range of tissues and cell types, including macrophages, adrenal glands, and brain, where it plays a role in maintaining cellular cholesterol homeostasis. nih.goviiarjournals.org In contrast, ACAT2 expression is largely restricted to the liver and intestines, where it is involved in the assembly and secretion of lipoproteins. nih.govahajournals.orgahajournals.org The two enzymes also appear to have different subcellular locations and membrane orientations, suggesting distinct metabolic functions. nih.gov For instance, the active site of ACAT1 is thought to face the cytoplasm, while that of ACAT2 is oriented towards the lumen of the ER. nih.gov

The process of cholesterol esterification is crucial for preventing the toxic accumulation of free cholesterol within cell membranes. jci.org When cellular cholesterol levels rise, ACAT activity is allosterically activated, leading to the conversion of excess cholesterol into storable cholesteryl esters. ahajournals.org This esterification is a rapid mechanism for lowering the pool of free cholesterol in the cell. iiarjournals.org

Recent research has also identified a family of ER-resident proteins called Asters (Aster-A, -B, and -C) that facilitate the transfer of cholesterol from the plasma membrane to the ER, making it available for esterification. nih.govnih.gov This transport is essential for processes like steroidogenesis and the formation of bile acids. nih.govnih.gov

The breakdown of stored cholesteryl esters back into free cholesterol and fatty acids is facilitated by a class of enzymes known as cholesteryl ester hydrolases. This hydrolysis is essential for mobilizing cholesterol for various cellular needs. The process occurs in different cellular compartments and is catalyzed by distinct enzymes.

Lysosomal Acid Lipase (B570770) (LAL): Lysosomal acid lipase (LAL), also known as acid cholesteryl ester hydrolase, is a critical enzyme that functions within the acidic environment of lysosomes. nih.govfrontiersin.orgresearchgate.net Encoded by the LIPA gene, LAL is responsible for hydrolyzing cholesteryl esters and triglycerides that are delivered to the lysosome primarily through the uptake of lipoproteins like low-density lipoprotein (LDL). nih.govfrontiersin.orgunimi.it The free cholesterol generated by LAL activity can then be transported out of the lysosome to other cellular compartments for use in membrane synthesis or for re-esterification and storage. nih.gov Deficiencies in LAL activity lead to the accumulation of cholesteryl esters and triglycerides within lysosomes, resulting in rare genetic disorders such as Wolman disease and cholesteryl ester storage disease (CESD). nih.govresearchgate.netahajournals.org

Neutral Cholesterol Ester Hydrolase (NCEH): In the cytoplasm, the hydrolysis of cholesteryl esters stored in lipid droplets is carried out by neutral cholesterol ester hydrolases (nCEHs), which are active at a neutral pH. creative-proteomics.comahajournals.org These enzymes are distinct from LAL. ahajournals.org The continuous cycle of cholesterol esterification by ACAT and hydrolysis by nCEH is referred to as the "cholesterol ester cycle." ahajournals.org This cycle is thought to be particularly important in macrophage foam cell formation, a key event in the development of atherosclerosis. ahajournals.org By mobilizing free cholesterol from stored esters, nCEHs make it available for efflux from the cell, a process that can protect against the buildup of cholesterol in these cells. ahajournals.org The specific enzymes responsible for nCEH activity can vary between different cell types. ahajournals.org

The coordinated action of these hydrolytic enzymes ensures that cells can efficiently manage their cholesterol stores, releasing free cholesterol when required for metabolic processes.

The accumulation and release of cholesteryl esters within cells are tightly controlled to maintain cholesterol homeostasis. This regulation occurs at multiple levels, involving the transcriptional control of key genes and the allosteric regulation of enzymes.

A central role in this regulatory network is played by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govnovusbio.com When cellular cholesterol levels are low, SREBPs are activated through a proteolytic cleavage process. nih.govannualreviews.org The active form of SREBP then moves to the nucleus and stimulates the transcription of genes involved in cholesterol synthesis and uptake, including the gene for the LDL receptor. nih.govnovusbio.com Conversely, when cellular cholesterol levels are high, the activation of SREBPs is suppressed, leading to reduced cholesterol synthesis and uptake. annualreviews.org

Specifically, SREBP-2 is the primary regulator of genes involved in cholesterol biosynthesis, while SREBP-1c preferentially activates genes required for fatty acid and triglyceride synthesis. nih.gov The activity of SREBPs is controlled by the SREBP cleavage-activating protein (SCAP), which acts as a cholesterol sensor in the endoplasmic reticulum (ER). annualreviews.orgreactome.org When ER cholesterol levels are high, SCAP binds to cholesterol and is retained in the ER, preventing SREBP activation. annualreviews.orgreactome.org

In addition to transcriptional regulation, the enzymes directly involved in cholesteryl ester metabolism are also subject to control. As mentioned previously, acyl-CoA:cholesterol acyltransferase (ACAT) is allosterically activated by high levels of cholesterol, promoting the esterification of excess cholesterol for storage. ahajournals.org This provides a rapid mechanism to buffer cells against the toxic effects of high free cholesterol levels.

The release of cholesterol from stored cholesteryl esters is catalyzed by neutral cholesterol ester hydrolases (nCEHs). ahajournals.org The activity of these enzymes is also regulated, although the mechanisms are less well understood than those governing cholesterol esterification. The balance between ACAT and nCEH activities, often referred to as the cholesterol ester cycle, determines the net accumulation or release of cholesteryl esters. ahajournals.org

This intricate regulatory system ensures that cells can adapt to changes in cholesterol availability, storing it when in excess and mobilizing it when needed for membrane synthesis, hormone production, or other vital functions.

Enzymes Involved in Cholesteryl Ester Hydrolysis (e.g., Acid Lipase, Neutral Cholesterol Ester Hydrolase 1)

Lipoprotein-Mediated Transport and Exchange of Cholesteryl Esters

Cholesteryl esters are transported in the bloodstream within lipoproteins. This transport system is crucial for delivering cholesterol to tissues that need it and for removing excess cholesterol from the periphery.

Cholesteryl Ester Transfer Protein (CETP) is a key plasma glycoprotein, mainly secreted by the liver, that facilitates the transfer of cholesteryl esters and triglycerides between different classes of lipoproteins. ahajournals.orgwikipedia.orgresearchgate.net It plays a central role in the remodeling of lipoproteins in the circulation.

CETP mediates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), typically in exchange for triglycerides. ahajournals.orgbjcardio.co.uknih.gov This action results in a decrease in HDL cholesterol levels and an increase in the cholesteryl ester content of VLDL and LDL. researchgate.netprecisionbusinessinsights.com

The mechanism of CETP-mediated transfer can occur through two main processes: a shuttle mechanism where CETP binds to and exchanges lipids with individual lipoprotein particles, and the formation of a ternary complex where CETP acts as a bridge between two different lipoprotein particles, facilitating direct lipid exchange. nih.gov

The activity of CETP can be influenced by the composition of plasma lipoproteins. nih.gov For instance, CETP activity increases in the postprandial state with the influx of triglyceride-rich chylomicrons. bjcardio.co.uk

From a physiological standpoint, CETP is involved in the process of reverse cholesterol transport, the pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion. ahajournals.orgnih.gov By transferring cholesteryl esters from HDL to VLDL and LDL, CETP provides an indirect route for HDL-derived cholesterol to be taken up by the liver via the LDL receptor pathway. ahajournals.org However, high CETP activity is also associated with pro-atherogenic changes in the lipoprotein profile, namely lower HDL cholesterol and higher LDL cholesterol. researchgate.netbjcardio.co.uk Consequently, CETP has become a target for therapeutic intervention, with CETP inhibitors being developed to raise HDL cholesterol levels. wikipedia.orgwikipedia.org

Table 1: Overview of Cholesteryl Ester Transfer Protein (CETP)

| Feature | Description |

|---|---|

| Function | Facilitates the transfer of cholesteryl esters from HDL to VLDL and LDL, in exchange for triglycerides. ahajournals.orgbjcardio.co.uknih.gov |

| Primary Site of Synthesis | Liver. ahajournals.org |

| Mechanism of Action | Shuttle mechanism or formation of a ternary bridging complex. nih.gov |

| Physiological Role | Participates in reverse cholesterol transport. ahajournals.orgnih.gov |

| Impact on Lipoproteins | Decreases HDL cholesterol and increases cholesteryl ester content in VLDL and LDL. researchgate.netprecisionbusinessinsights.com |

Cells can acquire cholesteryl esters from lipoproteins through a process known as selective uptake, where the cholesteryl esters are taken up without the internalization and degradation of the entire lipoprotein particle. fao.orgcdnsciencepub.comnih.gov This mechanism is particularly important for the delivery of cholesterol to steroidogenic tissues and the liver.

A key player in this process is the Scavenger Receptor Class B Type I (SR-B1). nih.govnih.govspandidos-publications.com SR-B1 is a cell surface receptor that binds to high-density lipoprotein (HDL) and mediates the selective uptake of HDL-associated cholesteryl esters. nih.govkoehlerlab.orgahajournals.org This process is thought to involve the formation of a channel through which the cholesteryl esters can move from the core of the HDL particle into the cell. mdpi.com SR-B1 is highly expressed in the liver and steroidogenic tissues like the adrenal glands, reflecting its role in cholesterol delivery to these organs. ahajournals.orgwikipedia.org

While SR-B1 is the most well-characterized receptor for selective cholesteryl ester uptake, particularly from HDL, evidence suggests that other mechanisms and receptors may also be involved. portlandpress.com Studies have shown that cells can selectively take up cholesteryl esters from low-density lipoproteins (LDL) as well. fao.orgcdnsciencepub.com This selective uptake from LDL appears to be mediated by a lipoprotein-binding site distinct from the classical LDL receptor. portlandpress.com The extent of selective uptake can vary depending on the type of lipoprotein and the cell type. For example, HepG2 cells, a human liver cell line, demonstrate significant selective uptake of cholesteryl esters from LDL and HDL3. cdnsciencepub.com

The cholesteryl esters taken up through these selective pathways are then available for hydrolysis by intracellular lipases, releasing free cholesterol for cellular use. portlandpress.com This selective uptake mechanism provides an efficient way for cells to acquire cholesterol without the need to synthesize it de novo, and it is a critical component of reverse cholesterol transport, where HDL delivers cholesterol from peripheral tissues back to the liver. nih.govspandidos-publications.comnih.gov

Table 2: Key Proteins in Cholesteryl Ester Metabolism

| Protein | Function | Cellular Location |

|---|---|---|

| ACAT1 | Intracellular cholesterol esterification for storage. nih.goviiarjournals.org | Endoplasmic Reticulum (cytoplasmic side). nih.gov |

| ACAT2 | Cholesterol esterification for lipoprotein assembly. nih.govahajournals.org | Endoplasmic Reticulum (luminal side). nih.gov |

| Lysosomal Acid Lipase (LAL) | Hydrolysis of cholesteryl esters in lysosomes. nih.govfrontiersin.org | Lysosomes. nih.gov |

| Neutral Cholesterol Ester Hydrolase (NCEH) | Hydrolysis of cholesteryl esters in lipid droplets. creative-proteomics.comahajournals.org | Cytoplasm. creative-proteomics.com |

| CETP | Inter-lipoprotein transfer of cholesteryl esters and triglycerides. ahajournals.orgresearchgate.net | Plasma. ahajournals.org |

| SR-B1 | Selective uptake of lipoprotein cholesteryl esters. nih.govnih.gov | Cell Surface. wikipedia.org |

Iv. Cellular and Molecular Functions of Cholesteryl Esters and Ethers

Cholesteryl Ester Storage and Transport within Cells

Within the cellular environment, the management of cholesterol is a dynamic process involving its esterification for storage and subsequent hydrolysis for use. This cycle is fundamental to preventing the toxicity associated with excess free cholesterol and ensuring its availability when required.

Lipid droplets (LDs) are ubiquitous and dynamic organelles that function as the primary sites for neutral lipid storage. rupress.org The biogenesis of these organelles is intrinsically linked to the synthesis of cholesteryl esters and triacylglycerols (TAGs). nih.gov This process originates in the endoplasmic reticulum (ER), where enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) catalyze the esterification of cholesterol. creative-proteomics.comnih.gov

The resulting cholesteryl esters are significantly more hydrophobic than free cholesterol, a property that drives their sequestration between the leaflets of the ER membrane. creative-proteomics.comnih.gov This accumulation of neutral lipids, including both cholesteryl esters and TAGs, forms a nascent lens-like structure that grows and eventually buds off from the ER to become a mature lipid droplet in the cytoplasm. creative-proteomics.comnih.govlipotype.com The core of these droplets is composed of these neutral lipids, surrounded by a phospholipid monolayer decorated with various proteins. nih.gov The composition of the LD core can vary between cell types, but cholesteryl esters and TAGs are its most abundant constituents. rupress.org In cells that handle large amounts of cholesterol, such as macrophages, the storage of cholesteryl esters in lipid droplets is a critical mechanism to prevent lipid-induced toxicity. creative-proteomics.com

Table 1: Key Components in Lipid Droplet Biogenesis and Composition

| Component | Role | Source(s) |

|---|---|---|

| Cholesteryl Esters (CE) | A primary neutral lipid stored in the hydrophobic core of lipid droplets; its synthesis from cholesterol is a key step in biogenesis. | rupress.orgnih.gov |

| Triacylglycerols (TAGs) | The other major neutral lipid stored in the lipid droplet core, often alongside cholesteryl esters. | rupress.orgnih.gov |

| Endoplasmic Reticulum (ER) | The site of neutral lipid synthesis and the origin of lipid droplet budding. | creative-proteomics.comnih.gov |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | The enzyme responsible for synthesizing cholesteryl esters from free cholesterol and fatty acyl-CoAs. | creative-proteomics.comnih.gov |

| Diacylglycerol (DAG) | A key lipid intermediate that serves as a precursor for TAG synthesis and can influence the recruitment of biogenesis factors. | rupress.orgnih.gov |

Cells maintain a delicate balance of cholesterol through a sophisticated network of regulatory mechanisms encompassing synthesis, uptake, esterification, and export. frontiersin.org The esterification of cholesterol into cholesteryl esters for storage is a cornerstone of this homeostatic regulation. When the concentration of free cholesterol within the cell rises to potentially toxic levels, the activity of the ACAT enzyme is increased. researchgate.netbiorxiv.org This enzyme converts the excess free cholesterol into cholesteryl esters, which are then sequestered into lipid droplets. researchgate.net

This process serves as a protective buffer, preventing the accumulation of free cholesterol in cellular membranes, which could otherwise disrupt their function. lipotype.com Conversely, when the cell requires free cholesterol, stored cholesteryl esters can be hydrolyzed by the enzyme neutral cholesteryl ester hydrolase (CEH), releasing free cholesterol back into the metabolically active pool. physiology.org This cycle of esterification and hydrolysis allows the cell to dynamically manage its cholesterol levels in response to metabolic cues. researchgate.netcreative-proteomics.com This regulation occurs at multiple levels, including transcriptional control of key genes involved in cholesterol metabolism. researchgate.net

Table 2: Key Molecules in Intracellular Cholesterol Homeostasis

| Molecule/Protein | Function in Cholesterol Homeostasis | Source(s) |

|---|---|---|

| ACAT/SOAT | Enzyme that esterifies excess free cholesterol into cholesteryl esters for storage in lipid droplets. | researchgate.netbiorxiv.org |

| Neutral Cholesteryl Ester Hydrolase (CEH) | Enzyme that hydrolyzes stored cholesteryl esters to release free cholesterol for cellular use. | physiology.org |

| SREBP-2 | A transcription factor that regulates the expression of genes involved in cholesterol synthesis and uptake, responding to low intracellular cholesterol levels. | frontiersin.orgmdpi.com |

| HMG-CoA Reductase | The rate-limiting enzyme in the de novo cholesterol synthesis pathway, its expression is regulated by cellular cholesterol levels. | frontiersin.orgijbs.com |

| LDL Receptor (LDLR) | Mediates the uptake of cholesterol-rich LDL particles; its expression is downregulated when intracellular cholesterol is high. | mdpi.comijbs.com |

The reservoir of cholesteryl esters within lipid droplets is a vital source of cholesterol for various biosynthetic processes. researchgate.net Through the action of hydrolases, stored esters are cleaved to yield free cholesterol, which can then be trafficked to different cellular compartments to serve as a precursor for essential molecules. researchgate.netksu.edu.sa

A primary use of this liberated cholesterol is in the synthesis of steroid hormones in specialized endocrine tissues. mdpi.comresearchgate.net The controlled release of cholesterol from lipid droplet stores is often necessary to ensure an optimal supply for steroidogenesis. researchgate.net Additionally, in the liver, this cholesterol pool contributes to the production of bile acids, which are critical for the digestion and absorption of dietary fats. mdpi.com While cells can obtain cholesterol through de novo synthesis or the uptake of lipoproteins, the mobilization of cholesterol from cholesteryl ester stores represents a key pathway for rapidly supplying this substrate when biosynthetic demand increases. researchgate.netksu.edu.sa

Intracellular Cholesterol Homeostasis Regulation

Oxidized Cholesteryl Esters and Their Biological Activities

While cholesteryl esters are primarily known for their role in cholesterol transport and storage, their oxidized forms (OxCEs) are gaining recognition as biologically active molecules with significant implications in various pathological processes, particularly atherosclerosis. nih.govresearchgate.netfrontiersin.org The oxidation of cholesteryl esters, especially those containing polyunsaturated fatty acids (PUFAs), transforms them from inert storage molecules into potent signaling entities. frontiersin.orgnih.gov

Enzymatic and Free Radical Oxidation Pathways

The oxidation of cholesteryl esters can occur through both enzymatic and non-enzymatic, free-radical-mediated pathways. nih.gov Cholesteryl esters with PUFA chains, such as cholesteryl linoleate (B1235992) and cholesteryl arachidonate, are particularly susceptible to oxidation. nih.govresearchgate.net

Enzymatic Oxidation: Enzymes such as 12/15-lipoxygenase (12/15-LO), myeloperoxidase, nitric oxide synthases, and NADPH oxidases can catalyze the oxidation of cholesteryl esters. nih.gov Notably, 12/15-LO shows a preference for cholesteryl esters as substrates. nih.gov For instance, even when free linoleic acid is present, 12/15-LO preferentially oxidizes cholesteryl linoleate within low-density lipoprotein (LDL) particles. nih.gov This enzymatic action often initiates the oxidation process, producing cholesteryl ester hydroperoxides (CEOOH). researchgate.netescholarship.org

Free Radical Oxidation: Following initial enzymatic oxygenation, cholesteryl esters can undergo further oxidation through free radical-mediated reactions. nih.gov This can lead to the formation of a complex array of polyoxygenated products, including those with a bicyclic endoperoxide group. nih.govfrontiersin.org These reactions are often chain reactions where the initial oxidation product propagates further oxidation. Transition metals, heme, and hemoglobin can also mediate free radical oxidation of LDL. nih.gov It is important to note that the oxidation primarily affects the polyunsaturated fatty acyl chain, leaving the cholesterol molecule itself unmodified. nih.gov

| Oxidation Pathway | Key Mediators | Primary Products |

| Enzymatic | 12/15-lipoxygenase (12/15-LO), Myeloperoxidase, Nitric Oxide Synthases, NADPH Oxidases | Cholesteryl ester hydroperoxides (CEOOH) |

| Free Radical | Transition metals, Heme, Hemoglobin | Polyoxygenated cholesteryl esters (e.g., with bicyclic endoperoxides) |

This table summarizes the primary pathways and mediators involved in the oxidation of cholesteryl esters.

Functional Consequences of Oxidized Cholesteryl Ester Formation

The generation of OxCEs has profound biological consequences, many of which are implicated in the development and progression of atherosclerosis. nih.govresearchgate.net

Macrophage Activation and Foam Cell Formation: OxCEs are major components of oxidized LDL (OxLDL) and are found in human atherosclerotic lesions. nih.gov Specific OxCE molecules, such as those with a bicyclic endoperoxide and hydroperoxide group (e.g., BEP-CE), can activate macrophages. nih.gov This activation occurs via Toll-like receptor 4 (TLR4) and spleen tyrosine kinase (SYK), leading to several downstream effects, including:

Macropinocytosis: This process results in the non-specific uptake of lipoproteins, leading to lipid accumulation within macrophages and their transformation into foam cells, a hallmark of atherosclerotic plaques. nih.gov

Generation of Reactive Oxygen Species (ROS): Activated macrophages produce ROS, contributing to further oxidative stress and inflammation within the lesion. nih.gov

Secretion of Inflammatory Cytokines: The release of inflammatory cytokines by activated macrophages perpetuates the inflammatory response in the arterial wall. nih.gov

Other Biological Activities:

Induction of Monocyte Adhesion: OxCEs can stimulate endothelial cells to express adhesion molecules, promoting the recruitment of monocytes to the site of inflammation. nih.gov

Formation of Oxidized Phospholipids (OxPL): The oxidized fatty acyl chains from OxCEs can be hydrolyzed and subsequently incorporated into phospholipids, leading to the formation of OxPL, which have their own distinct biological activities. frontiersin.orgnih.gov

Covalent Modification of Proteins: The reactive groups in OxCEs, such as hydroperoxides and aldehydes, can covalently modify proteins, including apolipoproteins, potentially altering their function. frontiersin.org For instance, cholesteryl 9-oxononanoate, a core aldehyde formed from the decomposition of cholesteryl hydroperoxyoctadecadienoate, has been found in human atherosclerotic lesions. nih.gov

Detoxification and Transport: The body has mechanisms to handle OxCEs. Cholesteryl ester transfer protein (CETP) can facilitate the exchange of OxCEs between LDL and high-density lipoprotein (HDL). nih.gov HDL-associated OxCEs can then be selectively taken up by the liver via the scavenger receptor class B type I (SR-BI), a process that is more efficient for oxidized than for non-oxidized cholesteryl esters. nih.gov

Cholesteryl Ethers as Probes for Lipid and Lipoprotein Metabolism Research

Due to the metabolic lability of the ester bond in cholesteryl esters, researchers often utilize non-hydrolyzable cholesteryl ethers as tracers to study lipid and lipoprotein metabolism. nih.gov These synthetic analogs provide a stable marker to follow the fate of the core lipid component of lipoproteins.

Utility as Non-Hydrolyzable Tracers in Cellular Uptake Studies

Radiolabeled cholesteryl ethers, such as [3H]cholesteryl oleoyl (B10858665) ether and [3H]cholesteryl hexadecyl ether, are widely used in both in vitro and in vivo research. nih.govrevvity.com The key advantage of cholesteryl ethers is that they are not hydrolyzed by mammalian cellular enzymes. nih.gov This resistance to degradation means that once taken up by a cell, the cholesteryl ether label accumulates, providing a cumulative measure of lipoprotein particle uptake. nih.govahajournals.org

This property has made them invaluable tools in a variety of research applications, including:

Tracing Lipoprotein Uptake: Studies have used cholesteryl ethers to quantify the uptake of LDL and HDL by various cell types, including fibroblasts and macrophages. ahajournals.orgnih.gov

Investigating Selective Lipid Uptake: The use of dual-labeled lipoproteins, with a non-hydrolyzable ether tag on the cholesteryl ester and a separate label on the apolipoprotein, has been instrumental in demonstrating the process of selective lipid uptake. nih.gov This process, where the cholesteryl ester core is taken up by cells without the holoparticle endocytosis and degradation of the lipoprotein, was first shown in studies of HDL metabolism in rats. nih.gov

Studying Lipid Emulsion Metabolism: Cholesteryl ethers have also been employed to study the clearance and tissue distribution of lipid emulsions. nih.gov

However, it is crucial to ensure the biological stability of the cholesteryl ether tracers used, as some preparations have been shown to be susceptible to hydrolysis, which can lead to confounding results. nih.gov

Comparative Metabolic Studies with Cholesteryl Esters

While cholesteryl ethers are excellent tools, it is important to recognize that their metabolic fate is not always identical to that of their ester counterparts, particularly in systems involving plasma cholesteryl ester transfer protein (CETP). nih.gov

Differences in Interlipoprotein Transfer: Research has shown that cholesteryl esters are transferred more rapidly between lipoprotein fractions by CETP than cholesteryl ethers. nih.gov In in vitro assays, the rate of transfer for cholesteryl esters was approximately twice that of cholesteryl ethers. nih.gov This difference in transfer efficiency means that in species with significant CETP activity, such as humans and rabbits, cholesteryl ethers may not be legitimate tracers for the interlipoprotein movement of cholesteryl esters. nih.gov

Divergence in Plasma Clearance: In vivo studies in rabbits have demonstrated that while the initial plasma clearance of labeled cholesteryl ester and cholesteryl ether can be similar, their disappearance curves diverge significantly after 24 hours. ahajournals.org This suggests that tissues like the liver resecrete cholesteryl esters back into the plasma more readily than cholesteryl ethers. ahajournals.org

Selective Uptake by Tissues: Despite these differences, comparative studies have been crucial in elucidating tissue-specific lipid uptake mechanisms. For example, by simultaneously tracing HDL-associated cholesteryl ether and a labeled apolipoprotein A-I, researchers have shown a dissociation in their tissue uptake. researchgate.net Tissues like the liver, adrenal glands, and gonads exhibit a much higher uptake of the cholesteryl ether label compared to the apolipoprotein label, providing strong evidence for the selective delivery of cholesteryl esters to these organs. nih.govresearchgate.net

| Feature | Cholesteryl Ester | Cholesteryl Ether |

| Hydrolysis | Hydrolyzable by cellular enzymes | Non-hydrolyzable by mammalian cellular enzymes nih.gov |

| Cellular Fate | Hydrolyzed to free cholesterol and fatty acid | Accumulates within the cell nih.govahajournals.org |

| CETP Transfer Rate | Higher | Lower (approx. half the rate of esters) nih.gov |

| Use in Research | Represents the natural metabolic substrate | Used as a stable, cumulative tracer for lipoprotein uptake nih.gov |

This table provides a comparative overview of the key metabolic features of cholesteryl esters and cholesteryl ethers.

V. Role in Biological Mechanisms and Experimental Models

Involvement of Cholesteryl Esters in Disease Mechanisms (Experimental Models)

Cholesteryl Ester Accumulation in Atherogenesis Models

The accumulation of cholesteryl esters within the arterial wall is a defining characteristic of atherosclerosis. Experimental models, particularly in animals, have been crucial in dissecting the mechanisms driving this process.

Early studies using nonhuman primates established a strong link between the composition of low-density lipoprotein (LDL) particles and the severity of coronary artery atherosclerosis (CAA). nih.gov It was observed that an atherogenic LDL particle is often characterized by a core enriched in cholesteryl oleate (B1233923). nih.gov In various monkey species, dietary cholesterol induced an increase in LDL particle size, which corresponded to a higher cholesteryl ester content. nih.gov This enlargement and enrichment were highly correlated with the accumulation of cholesteryl esters in the coronary arteries. nih.gov

Further research in African green monkeys fed diets rich in different types of fats demonstrated a significant correlation between the liver's secretion of cholesteryl esters and the extent of CAA. nih.gov This finding underscored the importance of hepatic cholesteryl ester production in promoting atherosclerosis. nih.gov The enzyme responsible for this process in the liver is Acyl-CoA:cholesterol acyltransferase 2 (ACAT2). nih.gov Mouse models of atherosclerosis have corroborated these findings. When wild-type mice were fed a diet rich in monounsaturated fats, they exhibited the highest accumulation of oleoyl-CoA in the liver, the preferred substrate for ACAT2. nih.gov This led to an increase in the cholesteryl ester content of very low-density lipoprotein (VLDL) and LDL, with LDL particles becoming particularly enriched in cholesteryl oleate, and a corresponding increase in aortic cholesteryl ester accumulation. nih.gov Genetic deletion of ACAT2 in these mice significantly reduced the extent of atherosclerosis. nih.gov

Conversely, studies have shown that enrichment of LDL particles with n-3 polyunsaturated fatty acids (PUFAs) and a reduction in their cholesteryl ester content is associated with less atherosclerosis in the coronary arteries and aorta. nih.gov This highlights that the specific fatty acid composition of cholesteryl esters within LDL particles is a critical determinant of their atherogenicity. The accumulation of cholesteryl esters in macrophages, leading to the formation of "foam cells," is a key event in the development of atherosclerotic plaques. frontiersin.orgnih.gov Oxidized LDL (Ox-LDL) is readily taken up by macrophages, leading to lipid accumulation in endolysosomes. plos.org Oxidized cholesteryl esters (OxCE), a major component of Ox-LDL, can activate macrophages and induce the accumulation of lipids. nih.gov

Interestingly, mice lack the cholesteryl ester transfer protein (CETP), which in humans facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to VLDL and LDL. frontiersin.orgahajournals.org This results in mice carrying most of their plasma cholesterol in HDL particles, making them naturally more resistant to atherosclerosis. frontiersin.orgahajournals.org However, introducing the human CETP gene into mouse models increases their susceptibility to atherosclerosis, further emphasizing the pro-atherogenic role of cholesteryl ester transfer to apoB-containing lipoproteins. ahajournals.org

Table 1: Key Findings in Atherogenesis Models

| Model System | Key Finding | Implication for Atherosclerosis | Reference |

| African Green Monkeys | High correlation between hepatic cholesteryl ester secretion and coronary artery cholesteryl ester concentration. | Highlights the liver's central role in producing atherogenic lipoproteins. | nih.gov |

| Wild-type Mice (MUFA diet) | Increased liver oleoyl-CoA, VLDL/LDL cholesteryl ester content, and aortic atherosclerosis. | Demonstrates the pro-atherogenic effect of monounsaturated fat-derived cholesteryl esters. | nih.gov |

| ACAT2 knockout mice | Greatly reduced atherosclerosis and abolished dietary fat-associated differences. | Confirms ACAT2 as a key enzyme in producing atherogenic cholesteryl esters. | nih.gov |

| Macrophage-specific CEH transgenic mice | ~50% reduction in atherosclerotic lesion area. | Shows that promoting the breakdown of stored cholesteryl esters is protective. | nih.gov |

| CETP transgenic mice | Redistribution of cholesterol from HDL to VLDL/LDL and increased atherosclerosis. | Illustrates the pro-atherogenic role of transferring cholesteryl esters to LDL. | ahajournals.org |

Alterations in Cholesteryl Ester Levels in Neurodegenerative Models (e.g., Huntington's Disease)

Disturbances in cholesterol metabolism within the brain are increasingly implicated in the pathogenesis of neurodegenerative diseases. nih.govd-nb.info While cholesterol itself is essential for neuronal function, its esterified form, cholesteryl ester, has been identified as a key player in disease models.

In the context of Huntington's Disease (HD) , a neurodegenerative disorder caused by a mutation in the huntingtin gene, studies have consistently shown an increase in cholesteryl ester levels in both mouse models and post-mortem human brain tissue. frontiersin.org A lipidomic analysis of the Q175/Q7 HD mouse model revealed significant changes in cholesteryl ester levels in the striatum at 6 months of age compared to wild-type mice. mdpi.com This accumulation is particularly noted in the caudate and putamen, the brain regions most affected by HD. researchgate.net Research on post-mortem human tissue from HD patients confirmed that cholesteryl ester concentrations were elevated in the caudate and putamen, with the increase being more pronounced in the caudate. researchgate.net This region-specific accumulation suggests localized disturbances in lipid metabolism. researchgate.net The enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1) is responsible for esterifying excess free cholesterol into cholesteryl esters for storage. d-nb.info However, studies did not find a significant difference in ACAT1 protein expression in the striatum of HD patients, suggesting that the increased cholesteryl ester concentration might be a compensatory mechanism to handle excess cholesterol when other clearance pathways are impaired. researchgate.net

In Alzheimer's Disease (AD) models, the accumulation of cholesteryl esters has also been observed. nih.gov This has been seen in postmortem brain tissue from individuals with late-onset AD and in AD model mice, such as those overexpressing the amyloid-beta precursor protein (APP) or those deficient in apolipoprotein E (APOE). nih.gov In vitro studies using induced pluripotent stem cell-derived neurons from AD patients showed that cholesteryl esters could promote the accumulation of phosphorylated tau and the release of amyloid-beta. nih.gov

In a Parkinson's Disease (PD) model using C. elegans, the modulation of cholesterol metabolism showed a direct impact on α-synuclein toxicity. Neutral cholesterol ester hydrolase (NCEH-1), an enzyme that releases free cholesterol from stored cholesteryl esters, was found to be neuroprotective. oup.com This protection was dependent on cholesterol uptake and efflux, suggesting that the turnover of cholesteryl ester stores is crucial for neuronal health. oup.com

Table 2: Cholesteryl Ester Alterations in Neurodegenerative Disease Models

| Disease Model | Brain Region/Cell Type | Finding | Potential Mechanism | Reference |

| Huntington's Disease (Q175/Q7 Mouse) | Striatum | Increased cholesteryl ester levels. | Altered synaptic signaling lipid profiles. | mdpi.com |

| Huntington's Disease (Human Post-mortem) | Caudate & Putamen | Elevated cholesteryl ester concentrations. | Compensatory storage for excess cholesterol due to impaired clearance. | researchgate.net |

| Alzheimer's Disease (APP-overexpressing mice) | Brain | Accumulation of cholesteryl esters. | Defective lipid metabolism and clearance. | nih.gov |

| Parkinson's Disease (C. elegans) | Dopaminergic neurons | NCEH-1 (hydrolyzes cholesteryl esters) is neuroprotective. | NCEH-1 stimulates cholesterol turnover and neurosteroid formation. | oup.com |

Impact of Adiponectin Deficiency on Hepatic Cholesteryl Esters in Mice

Adiponectin is a hormone secreted by adipose tissue that plays a significant role in regulating lipid and glucose metabolism. pnas.org Experimental models using adiponectin-deficient (APN−/−) mice have revealed its influence on hepatic cholesteryl ester levels.

Studies on APN−/− mice fed a standard chow diet have shown a significant decrease in the concentration of hepatic cholesteryl esters compared to their wild-type counterparts. nih.govnih.gov This reduction was observed despite systemic total cholesterol levels remaining unchanged. nih.gov The decrease was specifically attributed to lower levels of unsaturated cholesteryl ester species. nih.gov

This finding is part of a broader profile of altered lipid metabolism in these mice. While hepatic triglyceride content was not elevated, systemic triglycerides were increased. nih.gov The downregulation of hepatic cholesteryl esters in the absence of adiponectin might be a compensatory mechanism to protect the liver from steatosis (fatty liver). nih.govnih.gov Further analysis of gene expression in the livers of APN−/− mice showed a general reduction in mRNAs encoding apolipoproteins, which are crucial for lipid transport. pnas.org Additionally, the expression of lecithin-cholesterol acyltransferase (LCAT), an enzyme that converts free cholesterol into cholesteryl ester for packaging into HDL particles, was also down-regulated. pnas.org

Interestingly, while replenishment of Fibroblast Growth Factor 21 (FGF21) in mice lacking both apolipoprotein E and FGF21 reduced cholesterol ester content in arteries, adiponectin treatment alone had a much smaller effect on arterial cholesteryl esters and did not correct hypercholesterolemia. ahajournals.org This suggests that adiponectin's protective vascular effects may be partially independent of its direct impact on cholesteryl ester levels in the context of severe dyslipidemia.

In a different context, adiponectin replacement therapy in mice treated with the HIV protease inhibitor ritonavir, which causes hyperlipidemia, had little effect on the ritonavir-induced hypercholesterolemia and hepatic cholesterol synthesis, although it did ameliorate elevations in triglycerides and free fatty acids. oup.com This indicates that adiponectin's influence on cholesterol and cholesteryl ester metabolism can be context-dependent.

Cholesteryl Esters in Innate Immunity Mechanisms

Cholesteryl esters are emerging as effector molecules in the innate immune system. plos.org They are not merely storage lipids but can participate directly in host defense.

Research has shown that specific cholesteryl esters, such as cholesteryl linoleate (B1235992) and cholesteryl arachidonate, found in human nasal fluid, possess direct antimicrobial activity against pathogens like Pseudomonas aeruginosa. plos.orgresearchgate.net The non-polar lipid component of nasal fluid, which includes cholesteryl esters, can also act synergistically with antimicrobial peptides to enhance their effectiveness. plos.org

The role of cholesterol metabolism in the immune response is complex. Host cells often down-regulate cholesterol metabolism upon sensing a pathogen to limit the resources available for pathogen replication. portlandpress.com However, the accumulation of cholesterol and its esters within immune cells like macrophages can also modulate their function. portlandpress.comfrontiersin.org For instance, the expression of Cholesteryl Ester Transfer Protein (CETP) in macrophages can promote an antioxidant state and reduce pro-inflammatory gene expression. frontiersin.org In a model of leishmaniasis, the presence of CETP was shown to be important for resolving the infection, modulating the inflammatory response, and reducing the parasite load. frontiersin.org

Functional Impact of Cholesteryl Ether Derivatives in Biological Systems

Oxime Ester/Ether Derivatives as Bioactive Agents (e.g., Aphicidal Activity)

Cholesterol and its derivatives serve as valuable lead molecules for the synthesis of new bioactive compounds. By modifying the cholesterol structure, particularly at the C-3 position, researchers have developed oxime ester and ether derivatives with significant biological activities, including potent aphicidal (aphid-killing) properties. bohrium.com

In one study, a series of cholesterol-based oxime ester and ether derivatives were synthesized and tested against two aphid species, Aphis citricola and Hyalopterus arundimis. bohrium.com Several of these new compounds exhibited significantly better aphicidal activity than the parent cholesterol molecule. bohrium.com For instance, against A. citricola, derivative IIc was found to be 130.2 times more active than cholesterol. bohrium.com Similarly, against H. arundimis, compounds Ii , Im , IId , and IIg showed aphicidal activity that was 59.2 to 66.7 times greater than that of cholesterol. bohrium.com Another study also found that certain cholesterol oxime ether derivatives exhibited 4.9 and 5.8-fold the aphicidal activity of cholesterol against A. citricola. acs.org

The mechanism of action appears to involve the severe destruction of the superficial layers of the treated aphids, as observed by scanning electron microscopy. bohrium.com These findings demonstrate that the hydroxyl group at the C-3 position of cholesterol is a critical site for modification to enhance its bioactivity. bohrium.com Other research has also explored modifying cholesterol to create oxime esters containing piperic acid-like fragments, which also showed pronounced aphicidal activity against A. citricola. researchgate.net

The broader class of oxime ethers and esters, not limited to cholesterol derivatives, is known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. bohrium.comnih.govijpcbs.com This highlights the versatility of the oxime ether/ester moiety as a pharmacophore in developing new bioactive agents for various applications, from agriculture to medicine. researchgate.netajol.info

Table 3: Aphicidal Activity of Cholesterol Oxime Ester/Ether Derivatives

| Compound/Derivative | Target Aphid Species | Relative Activity (vs. Cholesterol) | Reference |

| Derivative IIc | Aphis citricola | 130.2-fold | bohrium.com |

| Compounds Ii, Im, IId, IIg | Hyalopterus arundimis | 59.2–66.7-fold | bohrium.com |

| Compounds 2e, II-15 | Aphis citricola | 4.9 and 5.8-fold | acs.org |

| Derivative Ib (R = 4-FPh) | Aphis citricola | 5.0-fold | researchgate.net |

| Derivative In (R = 3,4-ethylenedioxystyryl) | Aphis citricola | 4.8-fold | researchgate.net |

Cholesteryl Ester Liquid Crystal Scaffolds for Tissue Engineering Applications

The unique properties of liquid crystals (LCs), which exhibit characteristics of both liquids and solids, have garnered significant interest in the field of tissue engineering. mdpi.comacs.org Cholesteryl ester liquid crystals (CELCs) are particularly promising for these applications due to their biocompatibility and their natural role in cellular processes like maintaining cell membrane stability and homeostasis. acs.orgresearchgate.net

Researchers have explored the development of novel biomaterials by incorporating CELCs into scaffolds for tissue regeneration. These scaffolds aim to mimic the natural extracellular matrix (ECM), providing a suitable environment for cell attachment, growth, and differentiation. mdpi.comresearchgate.net

One area of research focuses on creating bioinks for 3D bioprinting, a technique used to fabricate tissue-like structures layer by layer. mdpi.comnih.govresearchgate.net A notable study developed a multi-material bioink composed of alginate, gelatin, and cholesteryl ester liquid crystals (AGLC). mdpi.comnih.govresearchgate.net The rationale for selecting these materials lies in the chemical similarity of the alginate and gelatin combination to the native ECM, while CELCs contribute biocompatibility and shear-thinning properties. mdpi.comresearchgate.net The study systematically optimized the concentrations of each component to achieve a printable formulation with high shape fidelity. mdpi.comnih.govresearchgate.net The resulting AGLC bioinks demonstrated high thermal stability and supported the biological activity of cells, indicating their potential as a platform for tissue engineering applications. mdpi.comnih.govresearchgate.net

Another approach involves the fabrication of nonwoven nanofiber scaffolds by electrospinning. In one study, a scaffold was created by dispersing three cholesteryl ester-based mesogens—cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate—within a polycaprolactone (B3415563) (PCL) matrix. acs.org This combination was designed to be in the liquid crystal mesophase at the standard cell culture temperature of 37 °C. acs.orgresearchgate.net The PCL provided a stable, elastic framework, while the CELCs created a viscoelastic, fluid-like interface that enhanced cellular attachment and proliferation. acs.orgresearchgate.net Increasing the concentration of CELCs within these composite scaffolds was found to improve myoblast adhesion, accelerate differentiation, and promote the formation of myofibrils in vitro. acs.org

Furthermore, self-assembling biomaterials have been designed using molecules that contain cholesteryl moieties linked to short chains of lactic acid. pnas.org These materials are designed to be biodegradable and can interact favorably with cell membranes. pnas.org The self-assembly of these molecules offers the potential for the sustained and controlled release of cholesterol, which can enhance bioactivity and support cell proliferation and migration, making them suitable for tissue engineering templates. pnas.org

Table 1: Research Findings on Cholesteryl Ester Liquid Crystal Scaffolds

| Scaffold Type | Key Components | Fabrication Method | Key Findings | Citation |

|---|---|---|---|---|

| AGLC Bioink | Alginate, Gelatin, Cholesteryl Ester Liquid Crystals | 3D Bioprinting | High thermal stability, supports cell viability, favorable interface for cell attachment. | mdpi.comnih.govresearchgate.net |

| Nonwoven Nanofiber Scaffold | Polycaprolactone, Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate | Electrospinning | Viscoelastic properties mimic native muscle ECM, enhances myoblast adhesion, differentiation, and myofibril formation. | acs.orgresearchgate.netacs.org |

| Self-Assembling Biomaterial | Cholesteryl Moieties, Oligo(l-lactic acid) | Self-Assembly | Biodegradable, promotes cell proliferation and migration, potential for controlled cholesterol release. | pnas.org |

Ether Lipid Deficiency in Models of Hypertension

Alterations in lipid metabolism are increasingly recognized as contributing factors to the development of cardiovascular diseases, including hypertension. plos.org Specifically, a deficiency in ether lipids has been identified as a significant factor in experimental models and clinical studies of hypertension. plos.orgmdpi.comfrontiersin.org

A top-down shotgun lipidomics study of plasma from hypertensive and normotensive individuals revealed that hypertension is specifically associated with a reduction in the levels of ether lipids, particularly ether phosphatidylcholines (PC-O) and ether phosphatidylethanolamines (PE-O). plos.orgnih.gov This decrease was independent of other factors often associated with hypertension, such as obesity and insulin (B600854) resistance. plos.orgnih.gov The study highlighted that ether lipids containing arachidonic acid were significantly diminished in hypertensive subjects, suggesting a potential role for these specific lipid species in the pathogenesis of essential hypertension. plos.orgnih.gov

Animal models have further elucidated the connection between ether lipid deficiency and cardiovascular function. In mice with an inducible, endothelium-specific disruption of PexRAP, an enzyme essential for ether lipid synthesis, a decrease in circulating plasmalogens (a major class of ether lipids) was observed. nih.gov These mice exhibited lower blood pressure and increased plasma renin activity. nih.gov These findings suggest that endothelium-derived ether lipids play a role in blood pressure regulation. nih.gov

Another study utilizing a mouse model with a complete deficiency in ether lipid biosynthesis (Gnpat knockout) investigated the cardiac phenotype. mdpi.com While these mice did not show signs of cardiomyopathy, they did exhibit increased left ventricular end-systolic and end-diastolic pressure at middle age. mdpi.com This indicates that a long-term deficiency in ether lipids can lead to functional changes in the heart.

The mechanisms by which ether lipid deficiency may contribute to hypertension are multifaceted. It is known that inflammatory lipids can induce endothelial dysfunction, a precursor to hypertension. plos.org Furthermore, alterations in lipid metabolism can affect the secretion of hormones like aldosterone (B195564) and catecholamines, which are involved in blood pressure regulation. plos.org Reduced levels of ether lipids have also been linked to other metabolic conditions such as non-alcoholic fatty liver disease (NAFLD), pre-diabetes, and type 2 diabetes, which are themselves risk factors for hypertension. frontiersin.org

Table 2: Key Findings in Ether Lipid Deficiency and Hypertension Models

| Study Type | Model/Population | Key Findings | Implicated Ether Lipids | Citation |

|---|---|---|---|---|

| Human Plasma Lipidomics | Hypertensive vs. Normotensive Males | Hypertension associated with specifically reduced levels of ether lipids, independent of obesity and insulin resistance. | Ether Phosphatidylcholines (PC-O), Ether Phosphatidylethanolamines (PE-O) (especially those with arachidonic acid) | plos.orgnih.gov |

| Mouse Model (Endothelial-specific knockout) | PexRAP Knockout Mice | Lower blood pressure and increased plasma renin activity. | Plasmalogens | nih.gov |

| Mouse Model (Systemic knockout) | Gnpat Knockout Mice | Increased left ventricular end-systolic and end-diastolic pressure in middle-aged mice. | All ether lipids | mdpi.com |

Vi. Advanced Analytical and Lipidomics Methodologies

Chromatographic Techniques for Cholesteryl Ester and Ether Analysis

Chromatography remains a cornerstone for the analysis of cholesteryl esters, providing robust separation based on the physicochemical properties of the molecules. These techniques are often used for initial purification or for detailed quantitative analysis.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for the detailed analysis of cholesteryl esters. However, due to their high molecular weight and low volatility, direct analysis is challenging. biorxiv.org Therefore, a chemical derivatization step is typically required to convert the analytes into more volatile and thermally stable compounds. nih.gov For cholesterol and its esters, this often involves hydrolysis of the esters followed by conversion of the resulting free cholesterol into a silyl (B83357) ether derivative, most commonly a trimethylsilyl (B98337) (TMS) ether. acs.orgnih.govresearcher.life This process involves replacing the hydrogen of the hydroxyl group with a TMS group, which enhances volatility and improves chromatographic properties. uni-regensburg.de Silylation is a widely used derivatization technique in GC-MS analysis, often employing reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govresearcher.life

The separation in GC is achieved on capillary columns. The choice of the stationary phase is critical for resolving different cholesteryl ester species.

Nonpolar columns , such as those coated with OV-1 (a dimethylpolysiloxane), separate esters primarily based on their carbon number. springernature.com

Polar columns , like those with a Silar 10C (a cyanoalkyl-polysiloxane) stationary phase, separate esters mainly according to their degree of unsaturation. springernature.com

Ionic liquid columns have also been shown to effectively separate intact steryl esters by both total carbon number and the degree of unsaturation of the fatty acid moiety. biorxiv.org

This dual-column approach provides complementary information, enabling comprehensive profiling of cholesteryl esters in small biological samples. springernature.com The subsequent detection by MS allows for confident identification based on characteristic fragmentation patterns and precise quantification, often using an isotope dilution method for high accuracy. acs.org

Table 1: Comparison of GC Column Types for Cholesteryl Ester Analysis

| Column Type | Stationary Phase Example | Primary Separation Principle | Key Advantage | Reference |

| Nonpolar | OV-1 (fused silica) | Carbon Number | Separates saturated from unsaturated esters. | springernature.com |

| Polar | Silar 10C (glass) | Degree of Unsaturation | Resolves esters with the same carbon number but different numbers of double bonds. | springernature.com |

| Ionic Liquid | Commercial RTIL | Carbon Number & Unsaturation | Resolves esters like stearate (B1226849) (18:0), oleate (B1233923) (18:1), and linoleate (B1235992) (18:2) from each other. | biorxiv.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of individual cholesteryl esters directly from lipid extracts without the need for derivatization. acs.org Reversed-phase HPLC is the most common mode used for this purpose.

In this setup, a nonpolar stationary phase (like C18 or Zorbax ODS) is used with a more polar mobile phase. acs.orgnih.gov The separation mechanism relies on the differential partitioning of the cholesteryl esters between the two phases, allowing for resolution based on the length and degree of unsaturation of the fatty acyl chains. Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed. acs.orgnih.gov For instance, a linear gradient of water in an acetonitrile-tetrahydrofuran mixture can effectively resolve the cholesteryl esters typically found in plasma. acs.org

Detection is commonly performed using a UV detector at low wavelengths, typically between 205 and 213 nm, where the ester bond exhibits absorbance. acs.orgnih.govacs.orgacs.org While sensitive, UV detection at these low wavelengths can sometimes be limited in complex sample matrices due to potential interferences. acs.org The method's accuracy is enhanced by using an internal standard, such as cholesteryl heptadecanoate. nih.gov HPLC with UV detection has proven to be a reliable and reproducible method for determining cellular cholesteryl ester profiles and is applicable to a wide range of experimental systems. nih.govacs.org

Table 2: Exemplary HPLC Methods for Cholesteryl Ester Analysis

| Column Type | Mobile Phase | Elution Mode | Detection Wavelength | Application | Reference |

| Zorbax ODS (Reversed-Phase) | Acetonitrile-Isopropanol (50:50, v/v) | Isocratic | 210 nm | Quantitation in macrophage cell lines. | nih.gov |

| Zorbax ODS (Reversed-Phase) | Water gradient (3%-0%) in Acetonitrile-Tetrahydrofuran (65:35, v/v) | Gradient | 213 nm | Resolution of plasma cholesteryl esters. | acs.org |

| µBondapak C18 (Reversed-Phase) | Isopropanol-Acetonitrile-Water (60:30:10, v/v/v) | Isocratic | 200 nm | Measurement in avian plasma. | acs.org |

| Nova-pak C18 (Reversed-Phase) | Acetonitrile-Methanol-2-Propanol (7:3:1, v/v/v) | Isocratic | 205 nm | Determination in milk and dairy products. | acs.org |

Thin Layer Chromatography (TLC) is a fundamental and cost-effective technique for the separation of lipid classes, including cholesteryl esters. ahajournals.orgacs.org In its most common form, adsorption TLC, a stationary phase of silica (B1680970) gel is coated onto a glass or plastic plate. ahajournals.orgnih.gov

Lipid extracts are applied to the plate, which is then developed in a chamber containing a mobile phase, typically a nonpolar solvent mixture like petroleum ether-diethyl ether-acetic acid. nih.gov The various lipid classes migrate up the plate at different rates depending on their polarity, resulting in their separation. Cholesteryl esters, being very nonpolar, travel furthest up the plate, well separated from more polar lipids like free cholesterol, triglycerides, and phospholipids. ahajournals.org

For quantitation, several methods can be employed. The separated spots can be visualized using a spray reagent (e.g., iodine vapor or phosphomolybdic acid) and the density of the spots measured with a densitometer. ahajournals.orgarvojournals.orgresearchgate.net Alternatively, the silica gel areas corresponding to the cholesteryl ester spots can be scraped from the plate, the lipids eluted with a solvent like chloroform-methanol, and then quantified using a colorimetric assay. nih.gov Argentation TLC, where the silica gel is impregnated with silver nitrate, is a variation that allows for the separation of cholesteryl esters based on the degree of unsaturation in their fatty acid chains. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection